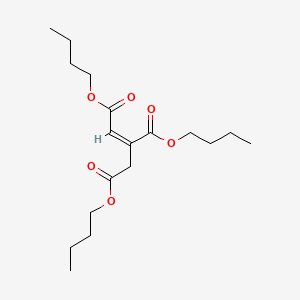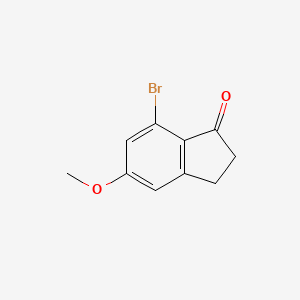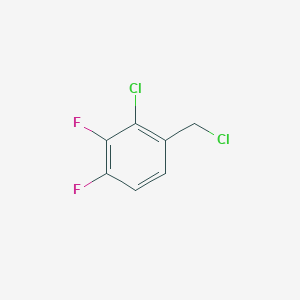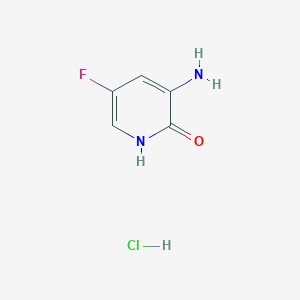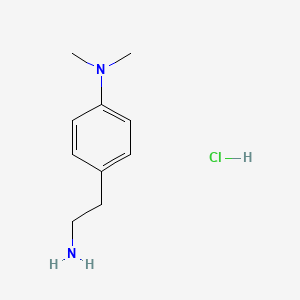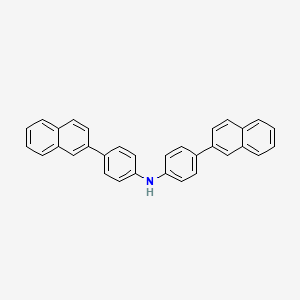
Bis(4-(naphthalen-2-yl)phenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-(naphthalen-2-yl)phenyl)amine is an organic compound with the molecular formula C₃₂H₂₃N. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound features a structure where two naphthalen-2-yl groups are attached to a central phenylamine moiety, providing it with unique electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(naphthalen-2-yl)phenyl)amine typically involves a palladium-catalyzed amination reaction. One common method includes the reaction of 4-bromo-naphthalene with 4-aminobiphenyl in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as methyldi-t-butylphosphine. Sodium t-butanolate is used as a base, and the reaction is carried out in toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
Bis(4-(naphthalen-2-yl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
科学研究应用
Bis(4-(naphthalen-2-yl)phenyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
作用机制
The mechanism by which Bis(4-(naphthalen-2-yl)phenyl)amine exerts its effects is primarily related to its electronic properties. The compound acts as a hole-transporting material in electronic devices. It facilitates the movement of positive charges (holes) through the device, enhancing its efficiency. The molecular targets and pathways involved include the interaction with the electronic states of the materials in the device, promoting charge transport.
相似化合物的比较
Similar Compounds
N,N’-Bis(1-naphthyl)-N,N’-diphenyl-1,1’-biphenyl-4,4’-diamine (NPB): Known for its use in OLEDs and OPVs.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: Used in perovskite solar cells as a hole-transporting material.
Uniqueness
Bis(4-(naphthalen-2-yl)phenyl)amine stands out due to its unique combination of naphthalene and phenylamine groups, which provide it with superior electronic properties compared to other similar compounds. Its high thermal stability and excellent hole-transporting capabilities make it a preferred choice in the field of organic electronics.
属性
IUPAC Name |
4-naphthalen-2-yl-N-(4-naphthalen-2-ylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N/c1-3-7-27-21-29(11-9-23(27)5-1)25-13-17-31(18-14-25)33-32-19-15-26(16-20-32)30-12-10-24-6-2-4-8-28(24)22-30/h1-22,33H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKYZLVAYQLGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8226522.png)
![Methyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B8226527.png)
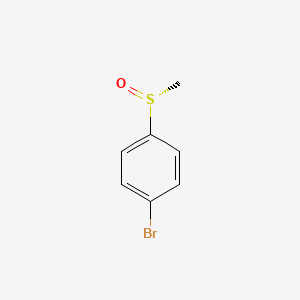
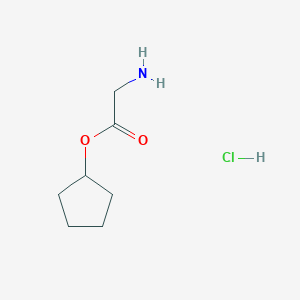
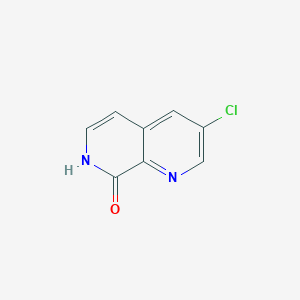
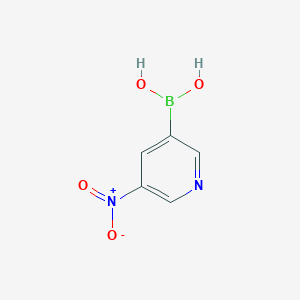
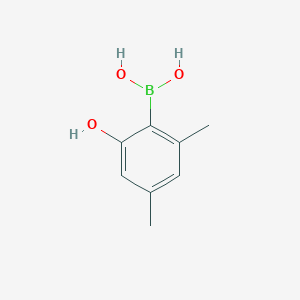
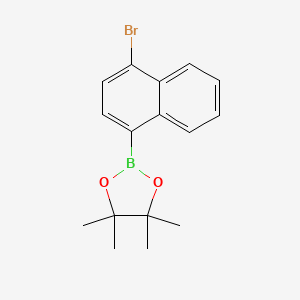
![7-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B8226597.png)
